Methyl 3-amino-3-(pyridin-2-yl)propanoate
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Overview
Description
Methyl 3-amino-3-(pyridin-2-yl)propanoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of propanoic acid, featuring an amino group and a pyridinyl group attached to the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(pyridin-2-yl)propanoate typically involves the reaction of pyridine-2-carboxaldehyde with methyl 3-aminopropanoate under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Methyl 3-amino-3-(pyridin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino and pyridinyl groups play a crucial role in its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, which are being explored for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(pyridin-2-yl)propanoate
- Methyl 3-(pyridin-2-ylamino)propanoate
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Uniqueness
Methyl 3-amino-3-(pyridin-2-yl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyridinyl group attached to the propanoate backbone makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 3-amino-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-7(10)8-4-2-3-5-11-8/h2-5,7H,6,10H2,1H3 |
InChI Key |
RDWYWFGIODKUFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=N1)N |
Origin of Product |
United States |
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